Cas no 93164-73-9 (5-n-Octyl-2,2'-bithiophene)

5-n-Octyl-2,2'-bithiophene is a bithiophene derivative featuring an octyl side chain at the 5-position, enhancing its solubility in organic solvents while maintaining conjugated electronic properties. This compound is particularly useful in organic electronics, serving as a building block for conductive polymers, organic semiconductors, and photovoltaic materials. The octyl substituent improves processability without significantly disrupting the π-conjugation, making it suitable for thin-film applications. Its well-defined structure and stability under processing conditions contribute to consistent performance in optoelectronic devices. Researchers value this derivative for its balance of solubility and electronic characteristics, facilitating advancements in flexible electronics and energy-harvesting technologies.
5-n-Octyl-2,2'-bithiophene structure
5-n-Octyl-2,2'-bithiophene structure
Product Name:5-n-Octyl-2,2'-bithiophene
CAS No:93164-73-9
MF:C16H22S2
MW:278.475882053375
MDL:MFCD22581443
CID:1980098
PubChem ID:135727373
Update Time:2025-06-08

5-n-Octyl-2,2'-bithiophene Chemical and Physical Properties

Names and Identifiers

    • 2-octyl-5-thiophen-2-ylthiophene
    • SureCN833843
    • 5-octyl-(2,2'-bithiophene)
    • 5-Octyl-2,2'-bithiophen
    • O0383
    • 5-n-Octyl-2,2'-bithiophene
    • ACMC-20am1s
    • CTK8C5821
    • octylbithiophene
    • 5-Octyl-2,2'-bithiophene
    • 5-n-Octyl-2,2-bithiophene
    • 5-Octyl-[2,2']bithiophenyl
    • ZYEIXHZLTHTEOI-UHFFFAOYSA-N
    • 5-Octyl-2,2′-bithiophene (ACI)
    • 93164-73-9
    • T73077
    • DB-104785
    • MFCD22581443
    • SCHEMBL833843
    • DTXSID10719959
    • MDL: MFCD22581443
    • Inchi: 1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3
    • InChI Key: ZYEIXHZLTHTEOI-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=C(CCCCCCCC)S2)=CC=C1

Computed Properties

  • Exact Mass: 278.11629305g/mol
  • Monoisotopic Mass: 278.11629305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.5
  • XLogP3: 6.9

5-n-Octyl-2,2'-bithiophene Security Information

  • Storage Condition:<0°C

5-n-Octyl-2,2'-bithiophene Pricemore >>

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5-n-Octyl-2,2'-bithiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C → rt
1.2 10 h, rt
1.3 Reagents: Water
Reference
Ruthenium complex based photosensitizer dyes
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  2 h, reflux; 1 h, 210 °C; 210 °C → rt
1.2 Reagents: Potassium hydroxide ;  rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Laterally fluorinated liquid crystals containing the 2,2'-bithiophene moiety
Matharu, A. S.; Cowling, S. J.; Wright, G., Liquid Crystals, 2007, 34(4), 489-506

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 30 min, -30 °C; 1 h, rt
1.2 10 min, 0 °C
Reference
Metal carboxyterpyridine (oligo)thienylbutanedionate complexes, oxide semiconductor electrodes photosensitized with them, and dye-sensitized solar cells
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Trifluoroacetic acid ,  Tri-p-tolylphosphine ,  Cobalt dibromide Solvents: Pyridine ,  Dimethylacetamide ;  rt; rt → 70 °C; 24 h, 70 °C
Reference
Cobalt-Catalyzed Reductive Alkylation of Heteroaryl Bromides: One-Pot Access to Alkylthiophenes, -furans, -selenophenes, and -pyrroles
Cai, Deng-Jhou; Lin, Po-Han; Liu, Ching-Yuan, European Journal of Organic Chemistry, 2015, 2015(24), 5448-5452

Production Method 5

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  24 h, 110 °C
Reference
Synthesis and photovoltaic properties of two star-shaped molecules involving phenylquinoxaline as core and triphenylamine and thiophene units as arms
Fan, Qunping; Cui, Jiaojiao; Liu, Yu; Su, Wenyan; Wang, Yafei; et al, Synthetic Metals, 2015, 204, 25-31

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C; 1 h, rt; rt → -78 °C
1.2 overnight, -78 °C
1.3 Reagents: Water ;  cooled
Reference
Cross-type organic small molecule hole transporting material, its preparation method and application in
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, rt
1.2 overnight, rt
1.3 Reagents: Water
Reference
A ruthenium complex with superhigh light-harvesting capacity for dye-sensitized solar cells
Chen, Chia-Yuan; Wu, Shi-Jhang; Wu, Chun-Guey; Chen, Jian-Ging; Ho, Kuo-Chuan, Angewandte Chemie, 2006, 45(35), 5822-5825

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -70 °C; 30 min, -70 °C; -70 °C → -15 °C
1.2 -15 °C; 2 h, rt
1.3 Reagents: Sodium chloride ,  Water ;  rt
Reference
High-Mobility Pyrene-Based Semiconductor for Organic Thin-Film Transistors
Cho, Hyunduck; Lee, Sunyoung; Cho, Nam Sung; Jabbour, Ghassan E.; Kwak, Jeonghun; et al, ACS Applied Materials & Interfaces, 2013, 5(9), 3855-3860

Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h
1.2 -78 °C; 1 h; 2 h, rt
1.3 Reagents: Methanol ;  rt
Reference
Organic semiconductor substance for electronic device
, Korea, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
Reference
Extended π-electron conjugated dye-sensitized photoelectric converters with high conversion efficiency for solar cells
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; overnight, -78 °C → rt
Reference
Synthesis and Characterization of Mesogenic Compounds Possessing Bithiophene and Benzoxazole Units
Hu, Kun; Chen, Pei; Chen, Xinbing; An, Zhongwei, Molecular Crystals and Liquid Crystals, 2015, 608(1), 25-37

5-n-Octyl-2,2'-bithiophene Raw materials

5-n-Octyl-2,2'-bithiophene Preparation Products

5-n-Octyl-2,2'-bithiophene Suppliers

Amadis Chemical Company Limited
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(CAS:93164-73-9)5-n-Octyl-2,2'-bithiophene
Order Number:A1053987
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:39
Price ($):274.0
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Additional information on 5-n-Octyl-2,2'-bithiophene

5-n-Octyl-2,2'-bithiophene (CAS No. 93164-73-9): A Versatile Compound in Organic Electronics and Material Science

5-n-Octyl-2,2'-bithiophene (CAS No. 93164-73-9) is a significant compound in the field of organic electronics and material science. This molecule, characterized by its unique chemical structure, has garnered considerable attention due to its exceptional properties and potential applications in various advanced technologies. In this article, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research findings related to 5-n-Octyl-2,2'-bithiophene.

The chemical structure of 5-n-Octyl-2,2'-bithiophene is composed of two thiophene rings connected by a single bond, with an n-octyl group attached to one of the thiophene rings at the 5-position. This structure imparts several advantageous properties to the compound, including high thermal stability, good solubility in organic solvents, and excellent electronic performance. The presence of the n-octyl group enhances the solubility and processability of the molecule, making it highly suitable for use in solution-processable organic electronic devices.

The synthesis of 5-n-Octyl-2,2'-bithiophene can be achieved through various methods. One common approach involves the coupling reaction of 5-bromothiophene-2-carbaldehyde with 1-octanethiol using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling. Another method involves the direct arylation of thiophene with an octyl halide using transition metal catalysts. These synthetic routes have been extensively studied and optimized to ensure high yields and purity of the final product.

In terms of physical properties, 5-n-Octyl-2,2'-bithiophene exhibits a melting point of approximately 80°C and a boiling point around 300°C under reduced pressure. It is highly soluble in common organic solvents such as chloroform, toluene, and tetrahydrofuran (THF), which facilitates its use in solution-based processing techniques. The compound also demonstrates excellent thermal stability, making it suitable for high-temperature applications without significant degradation.

The electronic properties of 5-n-Octyl-2,2'-bithiophene are particularly noteworthy. It has a low bandgap energy (around 1.8 eV), which is crucial for its application in organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). The low bandgap allows for efficient absorption of light across a broad spectrum, enhancing the performance of OPV devices. Additionally, the compound exhibits good charge transport properties, which are essential for the operation of OFETs.

Recent research has focused on optimizing the performance of 5-n-Octyl-2,2'-bithiophene-based devices through various strategies. For instance, studies have explored the use of different dopants to enhance charge carrier mobility and improve device efficiency. Other research efforts have investigated the blending of 5-n-Octyl-2,2'-bithiophene with other conjugated polymers or small molecules to create hybrid materials with tailored properties for specific applications.

In the context of organic photovoltaics (OPVs), 5-n-Octyl-2,2'-bithiophene has shown promising results as an electron donor material. When combined with electron acceptors such as fullerene derivatives (e.g., PCBM), it forms efficient bulk heterojunction solar cells with power conversion efficiencies exceeding 8%. The high solubility and processability of 5-n-Octyl-2,2'-bithiophene enable easy fabrication of thin films using techniques like spin-coating or inkjet printing.

In organic field-effect transistors (OFETs), 5-n-Octyl-2,2'-bithiophene serves as an active layer material due to its excellent charge transport properties. Devices fabricated using this compound have demonstrated high carrier mobilities (up to 0.1 cm2/V·s) and on/off current ratios exceeding 106. These performance metrics are comparable to those achieved with other well-known organic semiconductors such as pentacene and poly(3-hexylthiophene) (P3HT).

Beyond its applications in electronic devices, 5-n-Octyl-2,2'-bithiophene has also been explored for use in other areas such as sensors and luminescent materials. Its ability to form ordered molecular assemblies through π–π stacking interactions makes it suitable for developing sensitive gas sensors or luminescent probes for biological applications.

The versatility and potential of 5-n-Octyl-2,2'-bithiophene have led to ongoing research aimed at expanding its range of applications and improving its performance in existing technologies. For example, recent studies have investigated the use of this compound in flexible electronics and wearable devices due to its mechanical flexibility and robustness under bending conditions.

In conclusion, 5-n-Octyl-2,2'-bithiophene (CAS No. 93164-73-9) is a highly versatile compound with a wide range of applications in organic electronics and material science. Its unique chemical structure endows it with favorable physical and electronic properties that make it an attractive candidate for various advanced technologies. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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(CAS:93164-73-9)5-n-Octyl-2,2'-bithiophene
A1053987
Purity:99%
Quantity:5g
Price ($):274.0
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